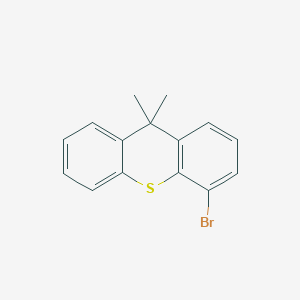
4-Bromo-9,9-dimethyl-9H-thioxanthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-9,9-dimethyl-9H-thioxanthene is an organic compound that belongs to the thioxanthene family It is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 9th position on the thioxanthene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-9,9-dimethyl-9H-thioxanthene typically involves the bromination of 9,9-dimethylthioxanthene. One common method is to react 9,9-dimethylthioxanthene with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure selective bromination at the 4th position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
4-Bromo-9,9-dimethyl-9H-thioxanthene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thioxanthene ring can be oxidized to form thioxanthone derivatives.
Reduction Reactions: The compound can be reduced to form 9,9-dimethylthioxanthene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Major Products Formed
Substitution: Products include various substituted thioxanthenes depending on the nucleophile used.
Oxidation: Thioxanthone derivatives are formed.
Reduction: 9,9-Dimethylthioxanthene is the primary product.
科学研究应用
4-Bromo-9,9-dimethyl-9H-thioxanthene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Photochemistry: The compound serves as a photocatalyst in various organic reactions, including polymerization and photochemical transformations.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Research is ongoing to explore its potential as a fluorescent probe in biological imaging.
作用机制
The mechanism by which 4-Bromo-9,9-dimethyl-9H-thioxanthene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can participate in various photochemical reactions, facilitating processes such as polymerization and oxidation. The molecular targets and pathways involved include the activation of specific functional groups and the generation of reactive oxygen species.
相似化合物的比较
Similar Compounds
- 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene
- 9,9-Dimethylthioxanthene
- Thioxanthone
Uniqueness
4-Bromo-9,9-dimethyl-9H-thioxanthene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over photophysical behavior and reactivity. Compared to other thioxanthene derivatives, it offers a balance of stability and reactivity, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C15H13BrS |
|---|---|
分子量 |
305.2 g/mol |
IUPAC 名称 |
4-bromo-9,9-dimethylthioxanthene |
InChI |
InChI=1S/C15H13BrS/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,1-2H3 |
InChI 键 |
YCQUDOIIENHZQC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC=C2)Br)SC3=CC=CC=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methoxybenzamide](/img/structure/B13366372.png)
![Methyl 4-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B13366383.png)
![7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B13366392.png)
![4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone](/img/structure/B13366393.png)
![3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366396.png)
![6-(2-Methyl-3-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366397.png)

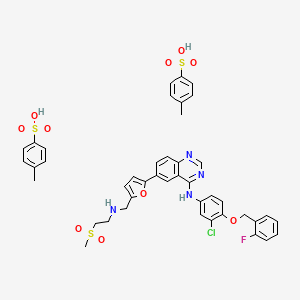
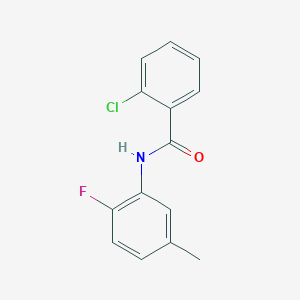

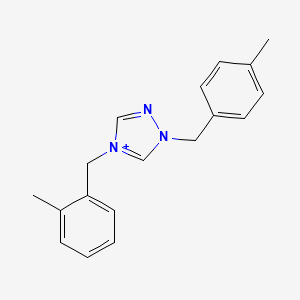
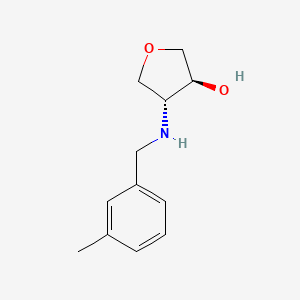
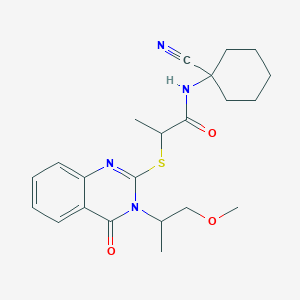
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
